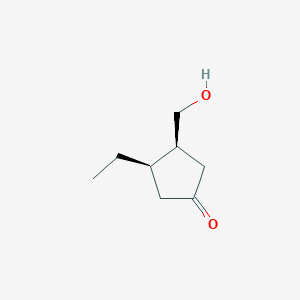
2-(6-chloropyridin-2-yl)morpholine
描述
2-(6-chloropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a 6-chloro-pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-2-yl)morpholine typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-(6-chloropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
2-(6-chloropyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(6-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide
- 6-Chloro-2-pyridinyl)methanol
- Methyl (6-chloro-2-pyridinyl)acetate
Uniqueness
2-(6-chloropyridin-2-yl)morpholine is unique due to its combination of a morpholine ring and a 6-chloro-pyridine moiety This structure imparts specific chemical and biological properties that are distinct from other similar compounds
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
2-(6-chloropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2 |
InChI 键 |
SCIMOCJYBGRBRA-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)C2=NC(=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Dioxaspiro[5.5]undecan-2-ol](/img/structure/B8481150.png)





![7-Hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B8481185.png)


![3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile](/img/structure/B8481205.png)
![Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B8481210.png)
![4-(2-(Diphenylmethoxy)ethyl]piperidine](/img/structure/B8481226.png)

